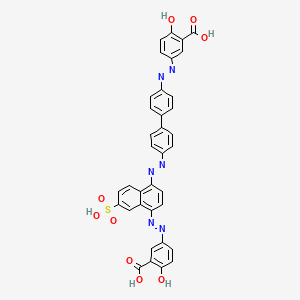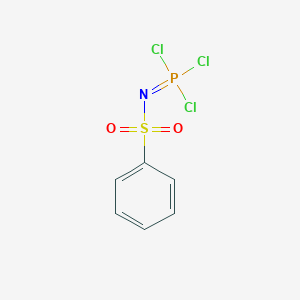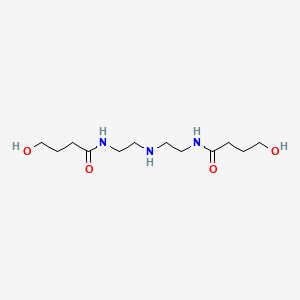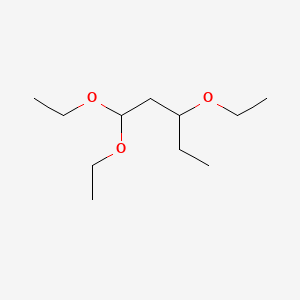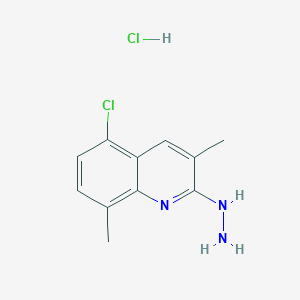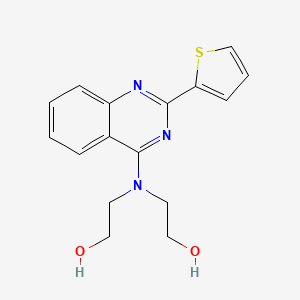
4-Bis(2-hydroxyethyl)amino-2-(2-thienyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bis(2-hydroxyethyl)amino-2-(2-thienyl)quinazoline is an organic compound with the molecular formula C16H17N3O2S. It is known for its unique structure, which includes a quinazoline core substituted with a thienyl group and two hydroxyethylamino groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bis(2-hydroxyethyl)amino-2-(2-thienyl)quinazoline typically involves the reaction of 2-aminothiophene with a quinazoline derivative under specific conditions. One common method includes the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bis(2-hydroxyethyl)amino-2-(2-thienyl)quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The hydroxyethylamino groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives .
Applications De Recherche Scientifique
4-Bis(2-hydroxyethyl)amino-2-(2-thienyl)quinazoline has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Studies have investigated its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research has focused on its potential use as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of 4-Bis(2-hydroxyethyl)amino-2-(2-thienyl)quinazoline involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in cancer cells or pathogens. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bis(2-hydroxyethyl)amino-2-phenylquinazoline
- 4-Bis(2-hydroxyethyl)amino-2-(2-furyl)quinazoline
- 4-Bis(2-hydroxyethyl)amino-2-(2-pyridyl)quinazoline
Uniqueness
4-Bis(2-hydroxyethyl)amino-2-(2-thienyl)quinazoline is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
58139-47-2 |
|---|---|
Formule moléculaire |
C16H17N3O2S |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
2-[2-hydroxyethyl-(2-thiophen-2-ylquinazolin-4-yl)amino]ethanol |
InChI |
InChI=1S/C16H17N3O2S/c20-9-7-19(8-10-21)16-12-4-1-2-5-13(12)17-15(18-16)14-6-3-11-22-14/h1-6,11,20-21H,7-10H2 |
Clé InChI |
ZIJZEJQXPLFJIC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CS3)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl {(2S)-1-[(cyclohexylideneamino)oxy]-3-hydroxy-1-oxopropan-2-yl}carbamate](/img/structure/B13752127.png)
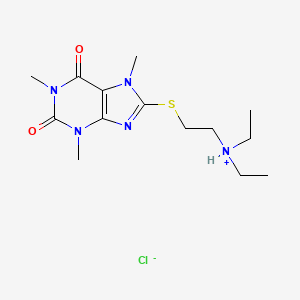


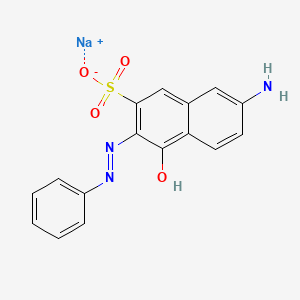
![methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13752161.png)
![7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione](/img/structure/B13752162.png)
